Onitisin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Onitisin involves a series of chemical reactions, including esterification and ketone synthesis . The synthetic route typically starts with the selection of appropriate raw materials, followed by a series of reaction steps to obtain the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is generally achieved through chemical synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound. The use of advanced techniques such as chromatography and crystallization helps in the purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions: Onitisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce various alcohols and hydrocarbons .
Scientific Research Applications
Onitisin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenolic pterosins.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Onitisin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the contraction of isolated guinea-pig ileum by interacting with serotonin receptors (5-HT receptors) . This interaction leads to the modulation of neurotransmitter release and smooth muscle relaxation. The exact molecular pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Onitisin is part of a family of phenolic pterosins, which includes compounds such as Onitin, Pterosin A, and Pterosin Z . These compounds share similar structural features but differ in their functional groups and biological activities. For example:
Onitin: Similar structure but lacks certain hydroxyl groups present in this compound.
Pterosin A: Contains additional functional groups that enhance its biological activity.
Pterosin Z: Structurally similar but exhibits different pharmacological properties.
This compound’s uniqueness lies in its specific interaction with serotonin receptors and its potential therapeutic applications .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3/t15-/m0/s1 |
InChI Key |
DKTHZTCRZGYKCV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.